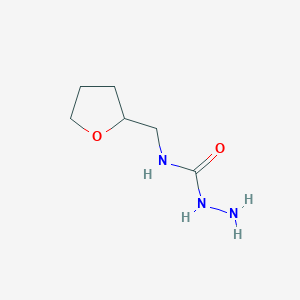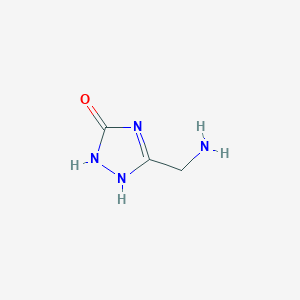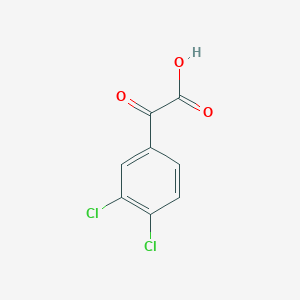
1-(3,4-Dichlorophenyl)hexan-1-one
Overview
Description
1-(3,4-Dichlorophenyl)hexan-1-one is a useful research compound. Its molecular formula is C12H14Cl2O and its molecular weight is 245.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)hexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)hexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : The compound 3-(2,4-Dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, a related compound, was synthesized and its crystal structure analyzed, highlighting its potential in structural chemistry and material science applications (Zhao et al., 2009).
Photochromic and Fluorescent Properties : Research on diarylethene derivatives, which are structurally similar to 1-(3,4-Dichlorophenyl)hexan-1-one, demonstrated their photochromic and fluorescent properties. This suggests potential applications in photoresponsive materials and optical data storage (K. Yagi & M. Irie, 2003).
Photochromic Properties Under Different Light Excitations : The diarylethene derivative 3,4-bis-(2,4,5-trimethyl-thiophen-3-yl)furan-2,5-dione, similar to 1-(3,4-Dichlorophenyl)hexan-1-one, exhibited interesting photochromic properties under various light excitations. This has implications for developing advanced photoresponsive materials (Claudia C. Corredor et al., 2006).
Pharmacological Applications : A compound structurally related to 1-(3,4-Dichlorophenyl)hexan-1-one, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, was identified as a potent and selective triple reuptake inhibitor, suggesting potential applications in pharmacology and neuroscience (F. Micheli et al., 2010).
Chemical Synthesis and Reactivity : The synthesis and photochromic properties of various diarylethene derivatives, structurally related to 1-(3,4-Dichlorophenyl)hexan-1-one, were studied, providing insights into their reactivity and potential in chemical synthesis (Xiao Dong Zhang et al., 2014).
Material Science and Nanotechnology : Research on poly(3,4‐ethylenedioxythiophene) (PEDOT) nanomaterials demonstrated the potential of structurally similar compounds in the development of advanced materials and nanotechnology applications, particularly in chemical sensors (H. Yoon et al., 2007).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBWPENBUQVNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)hexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-Bromophenyl)methyl]-1H-indol-5-amine](/img/structure/B7868588.png)







